molecular formula C7H7F3N2 B6284816 6-(2,2,2-trifluoroethyl)pyridin-3-amine CAS No. 1368371-65-6

6-(2,2,2-trifluoroethyl)pyridin-3-amine

Cat. No. B6284816
M. Wt: 176.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2,2,2-trifluoroethyl)pyridin-3-amine, also known as TFEP, is an organofluorine compound that is widely used in organic synthesis and has been studied for its potential applications in various areas of science. It has been found to be useful in the synthesis of various organic compounds such as pharmaceuticals, pesticides, and other industrial chemicals. TFEP is also a versatile reagent in laboratory experiments, and has been used in a variety of chemical reactions.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 6-(2,2,2-trifluoroethyl)pyridin-3-amine involves the reaction of 3-cyanopyridine with 2,2,2-trifluoroethylamine in the presence of a reducing agent to yield the desired product.

Starting Materials
3-cyanopyridine, 2,2,2-trifluoroethylamine, Reducing agent (e.g. sodium borohydride)

Reaction
Step 1: Dissolve 3-cyanopyridine (1 equivalent) in a suitable solvent (e.g. ethanol) and add 2,2,2-trifluoroethylamine (1.2 equivalents) to the reaction mixture., Step 2: Add a reducing agent (e.g. sodium borohydride) to the reaction mixture and stir at room temperature for several hours., Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. dichloromethane)., Step 4: Purify the product by column chromatography or recrystallization to obtain 6-(2,2,2-trifluoroethyl)pyridin-3-amine as a white solid.

Scientific Research Applications

6-(2,2,2-trifluoroethyl)pyridin-3-amine has been studied for its potential applications in various areas of science. It has been used as a catalyst in organic synthesis and has been found to be useful in the synthesis of various organic compounds such as pharmaceuticals, pesticides, and other industrial chemicals. Additionally, 6-(2,2,2-trifluoroethyl)pyridin-3-amine has been used as a reagent in the synthesis of peptides and proteins, as well as in the synthesis of polymers-based materials. It has also been studied for its potential applications in biocatalysis, drug delivery, and nanotechnology.

Mechanism Of Action

6-(2,2,2-trifluoroethyl)pyridin-3-amine is an organofluorine compound that is able to act as a catalyst in various chemical reactions. The mechanism of action of 6-(2,2,2-trifluoroethyl)pyridin-3-amine involves the formation of a covalent bond between the trifluoromethyl group and the nitrogen atom of the pyridine ring. This covalent bond is able to act as a nucleophile, allowing the trifluoromethyl group to attack the substrate and facilitate the desired reaction.

Biochemical And Physiological Effects

6-(2,2,2-trifluoroethyl)pyridin-3-amine has been studied for its potential biochemical and physiological effects. It has been found to be non-toxic and non-mutagenic, and has been shown to have no adverse effects on the environment. Additionally, 6-(2,2,2-trifluoroethyl)pyridin-3-amine has been found to have anti-inflammatory and anti-cancer properties, and is being studied for its potential applications in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

6-(2,2,2-trifluoroethyl)pyridin-3-amine has several advantages for use in laboratory experiments. It is a versatile reagent that is able to catalyze a wide variety of chemical reactions. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective reagent for use in organic synthesis. However, 6-(2,2,2-trifluoroethyl)pyridin-3-amine has some limitations as well. It is a relatively unstable compound and can decompose at high temperatures. Additionally, it is highly reactive and can react with other compounds in the reaction mixture, making it difficult to use in certain reactions.

Future Directions

The potential applications of 6-(2,2,2-trifluoroethyl)pyridin-3-amine are still being explored, and there are numerous potential future directions for research. These include further studies of its mechanism of action and potential biochemical and physiological effects, as well as potential applications in biocatalysis, drug delivery, and nanotechnology. Additionally, further research into the synthesis of 6-(2,2,2-trifluoroethyl)pyridin-3-amine and its potential use as a reagent in organic synthesis could lead to the development of new and more efficient synthetic methods. Finally, further studies into the stability and reactivity of 6-(2,2,2-trifluoroethyl)pyridin-3-amine could lead to the development of new and improved methods for its use in laboratory experiments.

properties

CAS RN

1368371-65-6

Product Name

6-(2,2,2-trifluoroethyl)pyridin-3-amine

Molecular Formula

C7H7F3N2

Molecular Weight

176.1

Purity

95

Origin of Product

United States

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